Octyldodecanol

Übersicht

Beschreibung

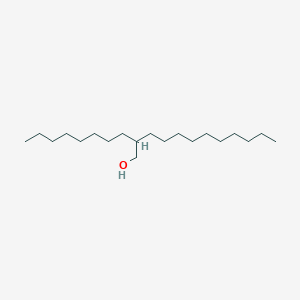

Octyldodecanol (C₂₀H₄₂O) is a branched-chain fatty alcohol derived from vegetable oils such as coconut or palm oil via the reduction of fatty acids to hydroxyl groups . It is a clear, colorless, odorless liquid with a density of 0.838–0.841 g/cm³ and a refractive index of 1.453 . Its molecular structure (2-octyldodecan-1-ol) classifies it as a Guerbet alcohol, characterized by a β-branched chain that enhances stability and solubility across a wide pH range .

Vorbereitungsmethoden

Octyldodecanol wird hauptsächlich durch Guerbet-Kondensation von Decylalkohol hergestellt . Dieser Prozess beinhaltet die Reaktion von zwei Decylalkoholmolekülen unter bestimmten Bedingungen, um den verzweigten Kettenalkohol zu bilden. Die Reaktion erfordert typischerweise einen Katalysator und erhöhte Temperaturen, um effizient abzulaufen . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit von this compound zu erreichen .

Analyse Chemischer Reaktionen

Octyldodecanol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Reduktion: Als primärer Alkohol kann this compound unter geeigneten Bedingungen zu seinem entsprechenden Alkan reduziert werden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird, abhängig von den verwendeten Reagenzien und Bedingungen.

Häufige Reagenzien für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Octyldodecansäure und verschiedene substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Emollient and Skin Conditioning Agent

- Functionality : Octyldodecanol acts as an emollient, providing a smooth and hydrated feel to the skin. It forms a protective barrier that helps retain moisture, making it ideal for skincare products .

- Formulations : Commonly found in creams, lotions, and lipsticks, it enhances texture and sensory experience. For instance, high-gloss lipsticks often utilize this compound for its moisturizing properties and to improve wear time .

Solubilizer

- Role : In formulations containing both oil and water phases, this compound aids in blending these components effectively. This property is crucial in creating stable emulsions .

Enhancement of Drug Delivery

- Skin Permeation Studies : Research indicates that this compound can enhance dermal penetration of drugs. A study using Fourier-transform infrared spectroscopy (FTIR) and confocal Raman micro-spectroscopy demonstrated its ability to increase lipid disordering in the stratum corneum, which may facilitate improved API permeability .

- Case Study : In a formulation study involving ceramide IIIB, this compound was part of a nanoemulsion designed for transdermal delivery. The results showed enhanced absorption characteristics compared to conventional formulations .

Hydrophilic-Lipophilic Balance (HLB)

- Stability Testing : this compound's HLB value has been investigated to understand its role in emulsion stability. This data is essential for formulators seeking to optimize product performance across various applications .

Case Studies and Research Findings

| Study | Objective | Methodology | Findings |

|---|---|---|---|

| Richardson et al., 2021 | Investigate skin permeation | FTIR & Raman Spectroscopy | Demonstrated increased penetration depth of this compound into skin layers; enhanced lipid disordering observed |

| Formulation Development Study | Optimize nanoemulsion for ceramide delivery | Phase-inversion composition | Improved transdermal delivery efficiency noted with this compound inclusion |

| HLB Value Determination | Assess stability in emulsions | Emulsion stability tests | Defined required HLB values for effective formulation with this compound |

Wirkmechanismus

The mechanism of action of octyldodecanol primarily involves its role as an emollient and moisturizer. It enhances skin smoothness and hydration by forming a protective barrier that prevents moisture loss . This barrier function helps to maintain the skin’s natural moisture balance and protect it from environmental stressors . Additionally, this compound improves the sensory profile of cosmetic products, making them feel luxurious and non-greasy .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Functionality : Acts as an emollient, solvent, moisturizer, and stabilizer in cosmetics .

- Applications : Widely used in skincare (moisturizers, sunscreens), haircare (conditioners, anti-frizz products), makeup (lipsticks, foundations), and pharmaceuticals (drug delivery enhancer) .

- Safety: Non-irritating alone (NFPA health rating: 1) , but may increase irritation when combined with certain actives .

Comparative Analysis with Similar Compounds

Physicochemical Properties

Key Findings :

- This compound has the lowest density among synthetic emollients, contributing to a lightweight texture in formulations .

- Its branched structure lowers the melting point compared to linear alcohols like arachidyl alcohol, enhancing spreadability .

- Superior pH stability makes it suitable for deodorants and hair removers, unlike Dibutyl Adipate, which hydrolyzes easily .

Functional Comparison

Emolliency and Skin Feel

- This compound: Provides a smooth, non-greasy finish due to medium spreading properties (equilibrium diffusion pressure: 17.0 dyne/cm) . Forms a protective barrier to reduce transepidermal water loss .

- Caprylic/Capric Triglyceride : Offers lighter emolliency but lacks solvent capabilities for pigments or salicylic acid .

- Dibutyl Adipate : Greasier feel due to higher density; less preferred in makeup .

Solvent and Stabilizing Effects

- This compound dissolves salicylic acid and pigments effectively, acting as a silicone alternative in foundations .

- Dicaprylyl Carbonate : Similar solvent properties but less effective in stabilizing drug release (e.g., in topical formulations) .

Drug Delivery Enhancement

- This compound increases dermal penetration of actives (e.g., octylmethoxycinnamate, formoterol fumarate) at 5–15% concentrations .

- Linear alcohols (e.g., stearyl alcohol) show lower permeation-enhancing effects .

Application-Specific Recommendations

- Skincare/Moisturizers: this compound preferred for barrier repair and pH stability .

- Makeup : Superior to Dibutyl Adipate for pigment dispersion and matte finishes .

- Pharmaceuticals : Optimal for transdermal drug delivery due to penetration enhancement .

- Natural Alternatives: Meadowfoam seed oil (natural dispersant) lacks this compound’s solvent versatility .

Biologische Aktivität

Octyldodecanol, also known as 2-octyl-1-dodecanol, is a branched-chain primary alcohol with the chemical formula CHO. This compound is primarily utilized in cosmetic formulations due to its emollient properties, enhancing skin texture and moisture retention. Its amphiphilic nature allows it to interact effectively with both hydrophilic and hydrophobic substances, making it a versatile ingredient in various applications.

Chemical Structure and Properties

This compound belongs to the class of Guerbet alcohols, characterized by their branched structures and low volatility compared to linear alcohols of similar molecular weight. Its unique structure imparts specific biological activities, which are crucial for its function in cosmetic products.

| Property | Value |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 314.5 g/mol |

| HLB (Hydrophilic-Lipophilic Balance) | 11.2 (oil-in-water), 5.9 (water-in-oil) |

| State | Liquid at room temperature |

Emollient Properties

This compound functions as an emollient , significantly improving skin hydration by forming a barrier that reduces water loss. This property is particularly beneficial in formulations aimed at treating dry skin conditions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It can inhibit bacterial growth by disrupting membrane synthesis and binding to fatty acids in bacterial cell walls, making it advantageous in formulations designed to prevent microbial contamination .

Toxicological Profile

Toxicological studies have shown that this compound has a low order of toxicity. In acute oral toxicity tests, doses up to 25 g/kg administered to rats resulted in no evident toxicity . This safety profile supports its widespread use in personal care products.

Case Studies

- Contact Dermatitis Case : A case study highlighted severe genital swelling caused by contact dermatitis linked to the use of a cream containing this compound. The patient experienced significant irritation after applying the product, indicating potential allergic reactions or sensitivities associated with this compound .

- Safety Assessment : A comprehensive safety assessment conducted by the Cosmetic Ingredient Review (CIR) concluded that this compound is safe for use in cosmetics when formulated appropriately. The assessment noted its low toxicity and lack of significant adverse effects upon dermal exposure .

Research Findings

- Skin Penetration Studies : Studies have shown that this compound enhances the penetration of active ingredients through the skin, which is critical for effective topical drug delivery .

- Emulsion Stability : The compound has been evaluated for its role in emulsion stability, with findings indicating optimal performance in both oil-in-water and water-in-oil emulsions .

Q & A

Basic Research Questions

Q. What validated analytical methods ensure accurate quantification of octyldodecanol and its impurities in chemical mixtures?

- Methodological Answer: Use gas chromatography (GC) with flame ionization detection, as outlined in USP guidelines . System suitability criteria require a resolution ≥2.0 between this compound and structurally similar peaks (e.g., stearyl alcohol, oleyl alcohol). Calibrate using reference standards for 2-octyl-1-decanol (90–102% purity) and monitor impurities like 2-octyldodecanal (branched aldehyde) via retention time matching and peak response ratios .

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Methodological Answer: this compound is produced via the Guerbet reaction, involving condensation of octanol and dodecanol under high-temperature alkaline conditions. Key parameters include catalyst selection (e.g., sodium hydroxide), reaction time (>8 hours), and purification steps to remove unreacted aldehydes . Validate purity using GC and ensure residual catalyst levels comply with thresholds (<0.1% w/w) .

Q. What are the physicochemical properties of this compound relevant to formulation stability?

- Methodological Answer: this compound is a branched-chain fatty alcohol (C20H42O) with a melting point of 15–20°C and log P ~8.5, indicating high lipophilicity. Its emollient properties derive from its ability to form stable lamellar structures in emulsions. Characterize viscosity, solubility in common solvents (e.g., ethanol), and thermal stability via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dermal penetration enhancement effects of this compound?

- Methodological Answer: Studies show this compound (0.5–5% w/w) enhances penetration of lipophilic actives (e.g., octylmethoxycinnamate) but may increase irritation when combined with polar compounds like formoterol fumarate . To reconcile discrepancies:

- Design in vitro Franz diffusion assays with human skin, controlling for this compound concentration, vehicle composition, and receptor fluid pH.

- Use confocal microscopy to track fluorescent analogs of test compounds and quantify stratum corneum partitioning .

Q. What strategies mitigate batch-to-batch variability in this compound purity for reproducible research outcomes?

- Methodological Answer: Variability arises from incomplete Guerbet reactions or residual aldehydes. Implement:

- Quality Control (QC): GC-MS profiling with internal standards (e.g., deuterated dodecanol) to quantify 2-octyl-1-decanol (target ≥95%) and impurities (e.g., 2-hexyl-1-dodecanol) .

- Process Optimization: Adjust catalyst loading (e.g., 1–2% NaOH) and post-reaction distillation to isolate the C20 fraction .

Q. How does this compound’s branched structure influence its role as a co-solvent in nanoparticle drug delivery systems?

- Methodological Answer: Its branched alkyl chains reduce crystallization in lipid matrices, improving drug loading capacity. To study:

- Prepare lipid nanoparticles via hot homogenization, varying this compound content (5–20% w/w).

- Characterize particle size (dynamic light scattering), polydispersity index (PDI), and drug release kinetics (HPLC). Correlate with small-angle X-ray scattering (SAXS) data to assess lipid packing .

Q. What computational models predict this compound’s environmental persistence and ecotoxicological risks?

- Methodological Answer: Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate biodegradation (e.g., BIOWIN score) and bioaccumulation potential (log BCF). Validate with experimental OECD 301F tests for ready biodegradability and LC50 assays in Daphnia magna .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers document this compound-related experiments to ensure reproducibility?

- Methodological Answer: Follow Beilstein Journal of Organic Chemistry guidelines:

- Detail synthesis steps, including catalyst batches and reaction monitoring (e.g., TLC/Rf values).

- Report GC parameters (column type, temperature gradient) and impurity thresholds in supplementary files .

- For in vivo studies, include ethics approvals, participant selection criteria, and raw data in appendices .

Q. What statistical approaches address heterogeneity in this compound’s performance across biological replicates?

Eigenschaften

IUPAC Name |

2-octyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEACJMVNYZDSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036288 | |

| Record name | 2-Octyl-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Dodecanol, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5333-42-6 | |

| Record name | 2-Octyldodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyldodecanol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyldodecanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Octyl-1-dodecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanol, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octyl-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-octyldodecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLDODECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461N1O614Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.